molecular formula C16H13FIN3O2 B12020827 N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide

N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide

Cat. No.: B12020827
M. Wt: 425.20 g/mol
InChI Key: MWWRNCJHOXCWOX-AWQFTUOYSA-N
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Description

N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide is a complex organic compound with the molecular formula C25H19FIN5O2 and a molecular weight of 567.365 g/mol This compound is known for its unique structure, which includes a fluorophenyl group, a hydrazinyl group, and an iodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-iodobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or hydrazones.

Scientific Research Applications

N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide is unique due to the presence of the iodobenzamide moiety, which imparts distinct chemical reactivity and biological activity. The combination of the fluorophenyl and hydrazinyl groups further enhances its potential as a versatile research tool and therapeutic agent.

Properties

Molecular Formula

C16H13FIN3O2

Molecular Weight

425.20 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide

InChI

InChI=1S/C16H13FIN3O2/c17-12-5-3-4-11(8-12)9-20-21-15(22)10-19-16(23)13-6-1-2-7-14(13)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

MWWRNCJHOXCWOX-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)F)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)F)I

Origin of Product

United States

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